1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane
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Overview
Description
1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane is a fluorinated organic compound with the molecular formula C5H5F7O and a molecular weight of 214.0814 . This compound is characterized by its unique structure, which includes an ethoxy group attached to a heptafluoropropane backbone. It is known for its high thermal stability and low reactivity, making it useful in various industrial and scientific applications.
Preparation Methods
The synthesis of 1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane typically involves the reaction of ethyl alcohol with heptafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ethoxy group. Industrial production methods may involve high-temperature reactions and the use of specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions may yield simpler fluorinated hydrocarbons.
Scientific Research Applications
1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and inertness.
Biology: Its fluorinated nature makes it useful in the study of fluorine-containing biomolecules and their interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane involves its interaction with various molecular targets. Its fluorinated structure allows it to participate in unique interactions with enzymes and receptors, potentially altering their activity. The pathways involved may include modulation of signal transduction processes and changes in membrane permeability .
Comparison with Similar Compounds
1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane can be compared with other fluorinated compounds such as:
1,1,1,2,3,3,3-Heptafluoropropane: Known for its use as a fire suppression agent.
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent and reagent in organic synthesis.
1,1,1,2,2,3,3-Heptafluorobutane: Utilized in the production of fluoropolymers. The uniqueness of this compound lies in its ethoxy group, which imparts different chemical properties and reactivity compared to other similar fluorinated compounds.
Properties
IUPAC Name |
1-ethoxy-1,1,2,2,3,3,3-heptafluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQMKNFMSPECFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468995 |
Source
|
Record name | Ethyl heptafluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-86-4 |
Source
|
Record name | Ethyl heptafluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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